molecular formula C15H23NO6 B13657451 11-((2,5-Dioxopyrrolidin-1-yl)oxy)-11-oxoundecanoic acid

11-((2,5-Dioxopyrrolidin-1-yl)oxy)-11-oxoundecanoic acid

Cat. No.: B13657451
M. Wt: 313.35 g/mol
InChI Key: KJUXODPKWRBCQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

11-((2,5-Dioxopyrrolidin-1-yl)oxy)-11-oxoundecanoic acid is a chemical compound known for its versatile applications in various fields, including chemistry, biology, and medicine. This compound features a unique structure that includes a pyrrolidinone ring, which contributes to its reactivity and functionality.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 11-((2,5-Dioxopyrrolidin-1-yl)oxy)-11-oxoundecanoic acid typically involves the reaction of undecanoic acid with 2,5-dioxopyrrolidin-1-yl. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of catalysts and specific solvents to optimize the yield and purity of the compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and high yield, making the compound suitable for commercial applications.

Chemical Reactions Analysis

Types of Reactions

11-((2,5-Dioxopyrrolidin-1-yl)oxy)-11-oxoundecanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The pyrrolidinone ring allows for substitution reactions, where different substituents can be introduced.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

11-((2,5-Dioxopyrrolidin-1-yl)oxy)-11-oxoundecanoic acid has a wide range of scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Employed in the study of enzyme interactions and protein modifications.

    Medicine: Investigated for its potential therapeutic properties and as a component in drug delivery systems.

    Industry: Utilized in the production of polymers and other advanced materials .

Mechanism of Action

The mechanism of action of 11-((2,5-Dioxopyrrolidin-1-yl)oxy)-11-oxoundecanoic acid involves its interaction with specific molecular targets. The compound can form covalent bonds with amino groups in proteins, leading to modifications that affect protein function. This reactivity is due to the presence of the pyrrolidinone ring, which acts as an electrophile in these reactions .

Comparison with Similar Compounds

Similar Compounds

    2,5-Dioxopyrrolidin-1-yl acrylate: Known for its use as a protein crosslinker.

    N-Benzyl-(2,5-dioxopyrrolidin-1-yl)propanamide: Recognized for its anticonvulsant properties.

    4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl) benzamide: Used in monoclonal antibody production .

Uniqueness

What sets 11-((2,5-Dioxopyrrolidin-1-yl)oxy)-11-oxoundecanoic acid apart is its specific structure that allows for versatile reactivity and applications. Its ability to form stable covalent bonds with proteins makes it particularly valuable in biochemical research and therapeutic development .

Properties

Molecular Formula

C15H23NO6

Molecular Weight

313.35 g/mol

IUPAC Name

11-(2,5-dioxopyrrolidin-1-yl)oxy-11-oxoundecanoic acid

InChI

InChI=1S/C15H23NO6/c17-12-10-11-13(18)16(12)22-15(21)9-7-5-3-1-2-4-6-8-14(19)20/h1-11H2,(H,19,20)

InChI Key

KJUXODPKWRBCQR-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)CCCCCCCCCC(=O)O

Origin of Product

United States

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